molecular formula C10H5ClN2O B1347961 4-Chlorobenzofuro[3,2-d]pyrimidine CAS No. 39876-88-5

4-Chlorobenzofuro[3,2-d]pyrimidine

Cat. No. B1347961
CAS RN: 39876-88-5
M. Wt: 204.61 g/mol
InChI Key: ABRHSRPOYMSBOI-UHFFFAOYSA-N
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Description

4-Chlorobenzofuro[3,2-d]pyrimidine is a chemical compound with the CAS Number 39876-88-5 . It has a molecular weight of 204.62 . The IUPAC name for this compound is 4-chloro1benzofuro[3,2-d]pyrimidine . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H5ClN2O/c11-10-9-8(12-5-13-10)6-3-1-2-4-7(6)14-9/h1-5H . This code provides a specific textual representation of the compound’s molecular structure.


Chemical Reactions Analysis

As per the available data, 2-substituted 4-chlorobenzofuro pyrimidine reacts with hydrazine hydrate to give the corresponding hydrazides . Further treatment of hydrazides with ethyl acetoacetate, ethyl cyanoacetate, and acetyl acetone affords 4-pyrazolyl benzofuro pyrimidines .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 146°C . The compound has a molecular weight of 204.62 .

Scientific Research Applications

Synthetic Applications in Heterocyclic Chemistry

4-Chlorobenzofuro[3,2-d]pyrimidine serves as a key intermediate in the synthesis of heterocyclic compounds, demonstrating its utility in medicinal chemistry and drug discovery. Its reactivity allows for the annellation of various systems onto pyrrolo[2,3-d]pyrimidines, facilitating the development of potential antibacterial agents. Specifically, the synthesis of tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines and triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines from 4-chloropyrrolo[2,3-d]pyrimidines underscores the versatility of this compound in generating bioactive molecules for biological screening (Dave & Shah, 2002).

Regioselective Cross-Coupling Reactions

The compound also enables the development of dissymmetric 2,4-di(het)aryl-pyrido[3,2-d]pyrimidines through regioselective cross-coupling reactions. This innovative synthetic approach highlights the compound's role in creating bis-functionalized pyrimidine series with potential applications in pharmacology and material science. The selective functionalization achieved through this method opens avenues for the synthesis of complex molecules with precise structural attributes (Tikad et al., 2007).

Antimicrobial Activity

Research into pyrimidine derivatives, including those derived from this compound, has shown promising antimicrobial activity. This application is significant in the search for new antibacterial and antifungal agents, addressing the growing concern of antibiotic resistance. The ability to synthesize novel pyrimidine, pyrimido[2,1-b][1,3]thiazine, and thiazolo[3,2-a]pyrimidine derivatives showcases the potential of this compound in contributing to the development of new antimicrobial strategies (Sayed et al., 2006).

Antiviral and Anticancer Research

The compound has been used in the synthesis of poly-substituted pyrimidine derivatives exhibiting significant antiviral activity, particularly against tobacco mosaic virus (TMV), highlighting its potential in agricultural and plant virus control. Additionally, some pyrido[3,4-d]pyrimidine derivatives synthesized from this compound have shown selective activities against cancer cell lines, indicating their promise as anticancer agents. This research underscores the compound's relevance in developing therapeutic agents with specific biological activities (Wei, 2011; Wei & Malhotra, 2012).

Material Science Applications

Furthermore, this compound derivatives have been explored for their nonlinear optical (NLO) properties, indicating their utility in optoelectronics and photonics. The exploration of thiopyrimidine derivatives for NLO applications reflects the growing interest in harnessing organic molecules for technological advancements in material sciences. The comparison between theoretical and experimental studies on NLO properties highlights the compound's potential in developing new materials for optical and electronic applications (Hussain et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, suggesting that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust or fumes, washing hands and face thoroughly after handling, and wearing protective gloves and eye protection .

Biochemical Analysis

Biochemical Properties

4-Chlorobenzofuro[3,2-d]pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain enzymes, which can affect various biochemical pathways. For instance, it may interact with kinases and phosphatases, altering their activity and subsequently influencing cellular signaling pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression. Additionally, it may impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it may degrade over time, leading to changes in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites. These metabolic pathways can influence the compound’s biological activity and its effects on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. It may interact with transporters and binding proteins that facilitate its movement within the cell. The distribution of this compound within tissues can affect its localization and accumulation, influencing its overall biological effects .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biological activity. For example, this compound may accumulate in the nucleus, where it can interact with transcription factors and influence gene expression .

properties

IUPAC Name

4-chloro-[1]benzofuro[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2O/c11-10-9-8(12-5-13-10)6-3-1-2-4-7(6)14-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRHSRPOYMSBOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346063
Record name 4-chlorobenzofuro[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39876-88-5
Record name 4-chlorobenzofuro[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

DMF (0.23 mL, 3.1 mmol) is added dropwise to a solution of (COCl)2 (0.28 mL, 3.1 mmol) in 1,2-dichloroethane (15 mL) at 25° C. After gas evolution ceases, 3H-benzofurano[3,2-d]pyrimid-4-one (113 mg, 0.61 mmol) is added. The resulting mixture is heated at reflux for 1 h. After the reaction has cooled to 25° C., water is added and the resulting mixture is extracted with CHCl3. The combined extracts are washed with water, saturated brine and dried (MgSO4). The solvent is removed under reduced pressure to give 4-chlorobenzofurano[3,2-d]pyrimidine (116 mg, 93%) as a yellow solid. 1H NMR (DMSO) δ9.08 (1H, s), 8.30 (1H, d. J=8.1 Hz), 8.02 (1H, d, J=8.5 Hz), 7.90, (1H, dt, Jd=1.3 Hz, Jt=7.1 Hz), 7.64 (1H, dt, Jd=1.0 Hz, Jt=7.8 Hz).
Name
Quantity
0.23 mL
Type
reactant
Reaction Step One
Quantity
0.28 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
113 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chlorobenzofuro[3,2-d]pyrimidine
Reactant of Route 2
4-Chlorobenzofuro[3,2-d]pyrimidine

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